Norfloxacin impurity I [EP impurity]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norfloxacin impurity I involves the reaction of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate and piperazine. The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure the formation of the desired impurity .
Industrial Production Methods
Industrial production of Norfloxacin impurity I follows similar synthetic routes but on a larger scale. The process involves the use of high-performance thin-layer chromatography (HPTLC) for the separation and quantification of the impurity . The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Norfloxacin impurity I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Norfloxacin impurity I has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation for the quality control of Norfloxacin.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: Utilized in the development of new analytical techniques and quality control processes for the production of antibiotics.
Mechanism of Action
The mechanism of action of Norfloxacin impurity I is related to its structural similarity to Norfloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death .
Comparison with Similar Compounds
Norfloxacin impurity I can be compared with other similar compounds, such as:
Norfloxacin impurity A: 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin impurity A: A related impurity in the synthesis of Ciprofloxacin.
Ofloxacin impurity E: An impurity found in the synthesis of Ofloxacin.
Norfloxacin impurity I is unique due to its specific structure and the conditions under which it is formed. Its presence and concentration in pharmaceutical formulations are critical for ensuring the quality and safety of the final product .
Properties
Molecular Formula |
C19H22ClN3O5 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
7-chloro-6-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22ClN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-16(14(20)10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) |
InChI Key |
DRYJCUAAXQGYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)N3CCN(CC3)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
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